molecular formula C8H22Cl2N2 B1382177 (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride CAS No. 1803591-39-0

(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride

Cat. No.: B1382177
CAS No.: 1803591-39-0
M. Wt: 217.18 g/mol
InChI Key: REQCUTJRFWYWQI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is N1-methyl-N1-(2-methylbutyl)ethane-1,2-diamine dihydrochloride . The InChI code for this compound is 1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.18 . It is highly soluble.

Scientific Research Applications

  • Formation and Analysis in Food Products : A study by Granvogl, Bugan, and Schieberle (2006) discussed the formation of amines, including 2-methylbutylamine, during the thermal processing of cocoa. This research provides insights into the pathways of the Strecker reaction and the generation of "biogenic amines" from amino acids, which is significant for understanding flavor development in food products (Granvogl, Bugan, & Schieberle, 2006).

  • Synthesis of Chelators for MRI Applications : Hajela et al. (2001) explored the synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes. They highlighted its application in creating water-soluble chelators, which could be useful in magnetic resonance imaging (MRI) applications (Hajela et al., 2001).

  • Chemoselective Methylation in Synthesis : Oku, Arita, Tsuneki, and Ikariya (2004) investigated the selective N-methylation of bifunctionalized amines, highlighting the importance of this process in synthesizing N-methylated amino alcohols and diamines. This has implications in the synthesis of various chemical compounds (Oku, Arita, Tsuneki, & Ikariya, 2004).

  • Use in Oligonucleotide Synthesis : Grajkowski et al. (2001) described the use of the 2-(N-formyl-N-methyl)aminoethyl group in solid-phase oligodeoxyribonucleotide synthesis. This research provides a cost-efficient method for the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).

  • Catalytic Applications : Deeken et al. (2006) synthesized 4-methyl-pyridin-2-yl)(trimethylsilanyl)amine and its derivatives, exploring their use as catalysts in Suzuki cross-coupling reactions and hydrosilane polymerization. This highlights the role of such compounds in catalytic processes (Deeken et al., 2006).

  • Synthesis of Bioactive Compounds : Li, Zhou, Yu, and Huang (2017) developed a palladium-catalyzed method for synthesizing 2-(2-aminoethyl)indoles and pyrrolidines, demonstrating the utility of such processes in creating important building blocks for synthetic organic chemistry (Li, Zhou, Yu, & Huang, 2017).

Safety and Hazards

The compound is considered hazardous . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

N'-methyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCUTJRFWYWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN(C)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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